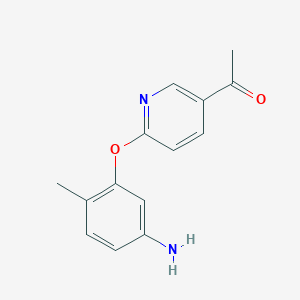

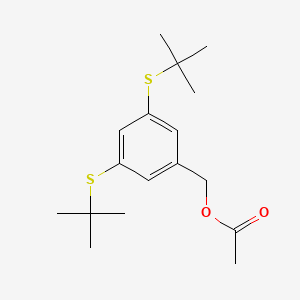

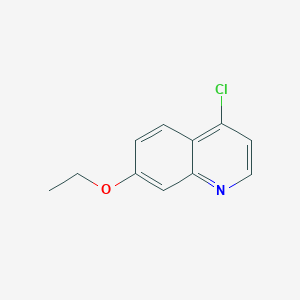

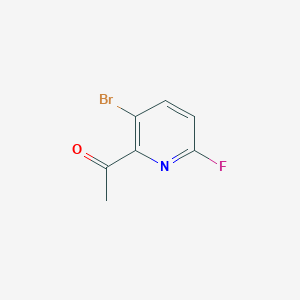

![molecular formula C8H4BrNO2S B3032511 7-Bromothieno[2,3-c]pyridine-2-carboxylic acid CAS No. 2089325-75-5](/img/structure/B3032511.png)

7-Bromothieno[2,3-c]pyridine-2-carboxylic acid

Overview

Description

7-Bromothieno[2,3-c]pyridine-2-carboxylic acid is a compound that is likely to be of interest in the field of drug discovery due to the potential activity of thienopyridine derivatives. While the provided papers do not directly discuss this specific compound, they do provide insight into the broader category of thienopyridine compounds and their chemical behavior.

Synthesis Analysis

The synthesis of thienopyridine derivatives can be complex, involving regioselective bromination as a key step. Paper describes a mild and selective bromination process for thieno[2,3-b]pyridine, achieving selectivity at the 4-position with an 87% isolated yield. This method could potentially be adapted for the synthesis of 7-Bromothieno[2,3-c]pyridine-2-carboxylic acid, suggesting that the bromination step is efficient and yields a product suitable for further functionalization.

Molecular Structure Analysis

The molecular structure of thienopyridine derivatives is characterized by the presence of a thieno[2,3-b]pyridine core, which is a fused ring system combining a thiophene ring and a pyridine ring. The regioselective bromination at the 4-position, as reported in paper , indicates that the bromine atom is likely to be positioned in a way that allows for further chemical reactions, such as cross-coupling, to occur with high efficiency.

Chemical Reactions Analysis

Following the initial bromination, the 4-bromothieno[2,3-b]pyridine serves as a versatile building block for cross-coupling reactions, which proceed with excellent yields . This suggests that the brominated thienopyridine derivatives are highly reactive and can be used to synthesize a wide range of compounds, potentially including 7-Bromothieno[2,3-c]pyridine-2-carboxylic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinecarboxylic acid derivatives can be analyzed using techniques such as capillary zone electrophoresis. The addition of cetyltrimethylammonium bromide (CTAB) to the buffer system can significantly affect the electroosmotic flow (EOF) and resolution of these compounds . Although the paper does not specifically mention 7-Bromothieno[2,3-c]pyridine-2-carboxylic acid, the findings suggest that the presence of substituents on the pyridine ring can influence the behavior of these compounds under electrophoretic conditions.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

- The synthesis of 3-Bromothieno[3,2-c]pyridine-4-(5H)-one demonstrated the use of tributylamine to facilitate E/Z-isomerization and lower the necessary temperature for thermal processes, highlighting an efficient approach to heterocyclic compound synthesis (Boros & Kaldor, 2015).

Drug Discovery Building Blocks

- Research on the regioselective bromination of thieno[2,3-b]pyridine showcased the potential of 4-bromothieno[2,3-b]pyridine as a building block in drug discovery, emphasizing its selectivity and high yield in cross-coupling reactions (Lucas et al., 2015).

Fluorescence and Optical Properties

- A study on thieno[3, 2-c]pyridine derivatives explored the effect of donor-acceptor substituent on their absorption emission properties and fluorescent quantum yield, indicating the relevance of these compounds in materials science (Toche & Chavan, 2013).

Antitumor Activities

- Synthesis and evaluation of tumor cell growth inhibition by methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates revealed promising compounds affecting the cell cycle distribution and inducing apoptosis, suggesting potential applications in cancer therapy (Queiroz et al., 2011).

Crystal Engineering and Supramolecular Chemistry

- Examination of the carboxylic acid-pyridine supramolecular synthon in the crystal structures of pyrazinecarboxylic acids contributes to the understanding of molecular assembly and crystal engineering, providing insights into designing novel materials (Vishweshwar et al., 2002).

Separation Techniques

- Studies on the reactive extraction of pyridine-2-carboxylic acid (Picolinic Acid) using nontoxic extractant and diluent systems offer advances in separation techniques, particularly for recovering carboxylic acids from dilute solutions like fermentation broth, which is crucial for pharmaceutical and biochemical applications (Datta & Kumar, 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and washing thoroughly after handling (P264) .

Future Directions

properties

IUPAC Name |

7-bromothieno[2,3-c]pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrNO2S/c9-7-6-4(1-2-10-7)3-5(13-6)8(11)12/h1-3H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTHRRQRNJLZQJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C2=C1C=C(S2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301235138 | |

| Record name | Thieno[2,3-c]pyridine-2-carboxylic acid, 7-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301235138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromothieno[2,3-c]pyridine-2-carboxylic acid | |

CAS RN |

2089325-75-5 | |

| Record name | Thieno[2,3-c]pyridine-2-carboxylic acid, 7-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2089325-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thieno[2,3-c]pyridine-2-carboxylic acid, 7-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301235138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

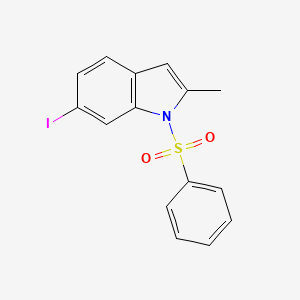

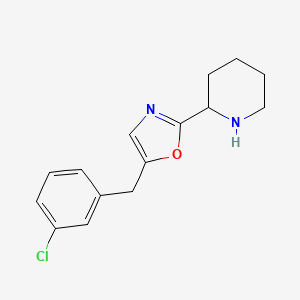

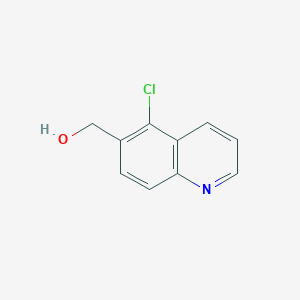

![5-amino-2-[(3,5-dichlorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B3032444.png)